REACTION_SMILES
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[ClH:20].[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26].[o:1]1[c:2](-[c:6]2[n:7][o:8][c:9](-[c:11]3[cH:12][cH:13][c:14]([N+:17]([O-:18])=[O:19])[cH:15][cH:16]3)[n:10]2)[cH:3][cH:4][cH:5]1>>[o:1]1[c:2](-[c:6]2[n:7][o:8][c:9](-[c:11]3[cH:12][cH:13][c:14]([NH2:17])[cH:15][cH:16]3)[n:10]2)[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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O=[N+]([O-])c1ccc(-c2nc(-c3ccco3)no2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(-c2nc(-c3ccco3)no2)cc1
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Name
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|
Type
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product
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Smiles
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Nc1ccc(-c2nc(-c3ccco3)no2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |